Mephenesin Mephenesin 1-(2-methylphenyl)glycerol is a glycerol ether in which a single 2-methylphenyl group is attached at position 1 of glycerol via an ether linkage. It is an aromatic ether and a glycerol ether. It is functionally related to an o-cresol.
Mephenesin is a synthetic cresol glyceryl ether which produces transient muscle relaxation and paralysis via central nervous system depression. It first entered use in the 1950s.
A centrally acting muscle relaxant with a short duration of action.
Brand Name: Vulcanchem
CAS No.: 59-47-2
VCID: VC0534976
InChI: InChI=1S/C10H14O3/c1-8-4-2-3-5-10(8)13-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3
SMILES: CC1=CC=CC=C1OCC(CO)O
Molecular Formula: C10H14O3
Molecular Weight: 182.22 g/mol

Mephenesin

CAS No.: 59-47-2

Cat. No.: VC0534976

Molecular Formula: C10H14O3

Molecular Weight: 182.22 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Mephenesin - 59-47-2

Specification

CAS No. 59-47-2
Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
IUPAC Name 3-(2-methylphenoxy)propane-1,2-diol
Standard InChI InChI=1S/C10H14O3/c1-8-4-2-3-5-10(8)13-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3
Standard InChI Key JWDYCNIAQWPBHD-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1OCC(CO)O
Canonical SMILES CC1=CC=CC=C1OCC(CO)O
Appearance Solid powder
Boiling Point 153-154 °C4 mm Hg(lit.)
Melting Point 69-71 °C(lit.)

Introduction

Chemical and Physical Properties

Structural Characteristics

Mephenesin features a glycerol backbone substituted with an o-cresol group at the third carbon position. The presence of two hydroxyl groups and an aromatic ether linkage contributes to its polarity and solubility profile .

Physicochemical Data

Key physical properties include:

PropertyValueSource
Melting Point69–71°C
Boiling Point153–154°C at 4 mmHg
Density1.0966 (estimated)
Refractive Index1.5320
SolubilityEthanol-soluble; limited H₂O
pKa13.52 ± 0.20 (predicted)

The compound’s low aqueous solubility has driven research into prodrug formulations and inclusion complexes, such as those with α-cyclodextrin .

Pharmacological Mechanisms

Central Muscle Relaxation

Mephenesin suppresses polysynaptic reflexes in the spinal cord by prolonging the refractory period of skeletal muscle fibers. In cat tibialis anterior models, doses of 12.5–50 mg/kg reduced polysynaptic reflexes by 40–80% while sparing monosynaptic pathways . This selective action arises from:

  • Local Anesthetic Effects: Blocks Na⁺ channels in phrenic nerves at concentrations ≥1 mM .

  • GABAergic Modulation: Enhances inhibitory neurotransmission in spinal interneurons, though less potently than benzodiazepines .

Peripheral Actions

At higher concentrations (IC₅₀ = 220 μM), Mephenesin directly affects muscle contraction dynamics:

  • Increases refractory period by 25–35% in rat diaphragms .

  • Disrupts tetanic fusion frequency in indirectly stimulated muscles .

Synthesis and Industrial Production

Carbamate Hemihydrate Synthesis

The U.S. Patent 2,813,104 outlines a two-step process for Mephenesin carbamate hemihydrate :

Enzymatic Prodrug Development

Recent advances employ Candida antarctica lipase to synthesize amphipathic derivatives:

Prodrug TypeAcyl DonorRegioselectivityYield
Glucose conjugateDivinyl adipateC-6 position82%
Mannose conjugateDivinyl sebacateC-4 position78%

These prodrugs enhance water solubility by 15–20× while maintaining muscle relaxant activity .

Clinical Pharmacokinetics and Dosage

Therapeutic Regimens

RouteIndicationDoseFrequency
OralMusculoskeletal spasms500–750 mg3–4×/day
TopicalLocalized muscle pain5% gel with rubefacient3–4×/day

Adverse Effects

  • Common (≥5%): Drowsiness, nausea, motor incoordination .

  • Serious (<1%): Respiratory depression (at >5 g/day), hypotensive crises .

Modern Formulation Strategies

α-Cyclodextrin Inclusion Complex

Encapsulation improves thermal stability and bioavailability:

ParameterFree MEPMEP-α-CD Complex
Decomposition Temp.182°C205°C
Aqueous Solubility8.2 mg/mL34.7 mg/mL
Cell Viability (24h)58%82% (at 200 μg/mL)

The 1:1 complex exhibits a binding constant (KaK_a) of 1648 M⁻¹ and ΔG = −4.39 kcal/mol, indicating spontaneous hydrophobic inclusion .

Comparative Pharmacology

Versus Other Muscle Relaxants

DrugPolysynaptic InhibitionDirect Muscle EffectCNS Penetration
Mephenesin+++++Moderate
Methocarbamol+++++Low
Diazepam+High

Mephenesin’s dual central/peripheral action makes it unique among first-generation relaxants .

Toxicological Profile

Acute Toxicity

SpeciesLD₅₀ (Oral)Critical Effect
Rat1,200 mg/kgRespiratory paralysis
Mouse950 mg/kgHypotension, coma

Chronic Exposure Risks

Prolonged use (>6 weeks) associates with:

  • Tolerance development (30% efficacy reduction)

  • Rare hepatotoxicity (ALT elevation in 0.3% of patients) .

Regulatory Status and Alternatives

Global Availability

  • Approved: EU, Japan, India (oral/topical)

  • Discontinued: USA (1978 due to narrow therapeutic index)

Next-Gen Alternatives

  • Chlorphenesin carbamate (3× potency)

  • Thiocolchicoside (improved GABA selectivity)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator